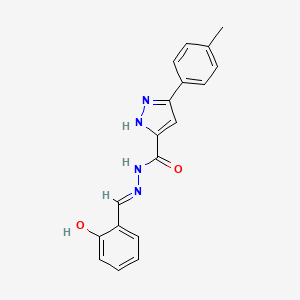
N-cyclobutyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CTDP-31 is a piperidine-based compound that has been synthesized for its potential use in scientific research. It is a non-opioid substance that has shown promise for its analgesic and anxiolytic effects. CTDP-31 has also been investigated for its potential use in treating drug addiction and withdrawal symptoms.
Aplicaciones Científicas De Investigación
CTDP-31 has been investigated for its potential use in scientific research in several areas. One area of interest is its potential use as an analgesic. Studies have shown that CTDP-31 has analgesic effects in animal models of pain. CTDP-31 has also been investigated for its potential use in treating anxiety. Studies have shown that CTDP-31 has anxiolytic effects in animal models of anxiety. Additionally, CTDP-31 has been investigated for its potential use in treating drug addiction and withdrawal symptoms.
Mecanismo De Acción
The mechanism of action of CTDP-31 is not fully understood. It is believed to act on the mu-opioid receptor, but it does not produce the same effects as traditional opioid drugs. CTDP-31 is also believed to act on the dopamine system, which is involved in the reward pathway that is implicated in drug addiction.
Biochemical and Physiological Effects:
CTDP-31 has been shown to have analgesic and anxiolytic effects in animal models. It has also been shown to decrease drug-seeking behavior in animal models of drug addiction. CTDP-31 does not produce the same side effects as traditional opioid drugs, such as respiratory depression and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CTDP-31 is that it has shown promise for its potential use in treating pain and anxiety without producing the same side effects as traditional opioid drugs. Additionally, CTDP-31 has shown potential for its use in treating drug addiction and withdrawal symptoms. One limitation of CTDP-31 is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research involving CTDP-31. One area of interest is further investigating its mechanism of action to develop targeted therapies. Additionally, more research is needed to determine the safety and efficacy of CTDP-31 in humans. CTDP-31 could also be investigated for its potential use in treating other conditions, such as depression and post-traumatic stress disorder.
In conclusion, CTDP-31 is a synthetic compound that has shown promise for its potential use in scientific research. Its analgesic and anxiolytic effects, as well as its potential use in treating drug addiction and withdrawal symptoms, make it an interesting area of investigation. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of CTDP-31 involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 1,4-dibromobutane with piperidine to form N-cyclobutyl-1,4-bipiperidine. This intermediate is then reacted with phenethylamine to form N-cyclobutyl-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, or CTDP-31.
Propiedades
IUPAC Name |
N-cyclobutyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c27-23(24-21-9-4-10-21)20-8-5-14-26(18-20)22-12-16-25(17-13-22)15-11-19-6-2-1-3-7-19/h1-3,6-7,20-22H,4-5,8-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYYTNNJATPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromo-4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6063828.png)
![1-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6063834.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone](/img/structure/B6063837.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B6063840.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-N-(4-pyridinylmethyl)-2-buten-1-amine](/img/structure/B6063853.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6063861.png)
![2-cyclopropyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6063875.png)
![N-(2-oxo-2-{4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B6063876.png)
![2-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}isoxazolidine](/img/structure/B6063892.png)
![5-methyl-4-({[4-(4-morpholinylcarbonyl)phenyl]amino}methylene)-2-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6063894.png)
![6-[(1-benzyl-4-piperidinyl)amino]-2-methyl-2-heptanol](/img/structure/B6063902.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B6063913.png)
